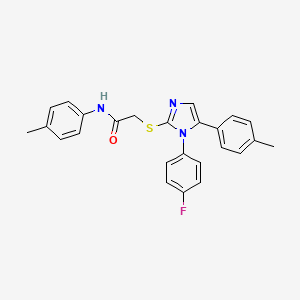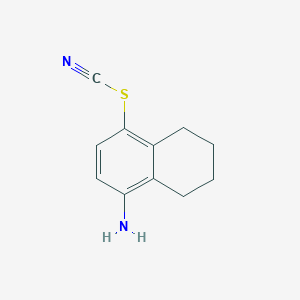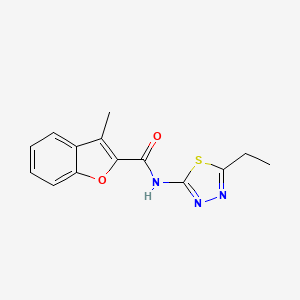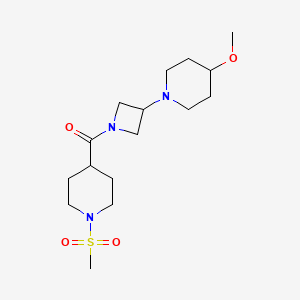
methyl 3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
Methyl 3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophene-2-carboxylate belongs to a class of compounds involved in various synthetic pathways, offering insights into heterocyclic chemistry and the synthesis of complex organic molecules. Research demonstrates the compound's involvement in reactions such as the Heck-mediated synthesis, offering a pathway to naphtho[2,1-f]isoquinolines, highlighting its role in generating complex structures via palladium-catalyzed reactions (Pampín et al., 2003). Another study focuses on its potential as a precursor in multicomponent reactions, facilitating the efficient generation of biologically active compounds, indicating its versatility in organic synthesis (Chen & Wu, 2010).
Biological Activities
The compound's derivatives have been studied for their biological activities, including anticancer, antimicrobial, and DNA protection analysis. Research into disazo dyes derived from 2,4-dihydroxyquinoline, which shares structural similarities, suggests potential applications in developing therapeutics due to their promising activities against bacterial and cancer cell lines (Şener et al., 2018).
Catalytic Applications
The compound's structural framework is relevant in catalysis, as seen in studies exploring the synthesis of tetraalkyl thiophenetetracarboxylate derivatives, where related thiophene compounds serve as catalysts in synthesizing complex molecules, offering a glimpse into its potential catalytic utility (Alizadeh & Hosseinpour, 2009).
Methodological Innovations
Innovations in synthesis techniques, such as the development of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, underscore the compound's role in advancing synthetic methodologies. This research shows how homophthalic anhydride reacts with N-(furan-2-yl-methylidene)-benzylamine to produce diastereoselective compounds, indicating the compound's significance in methodological advancements in organic chemistry (Kandinska et al., 2006).
Properties
IUPAC Name |
methyl 3-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-21-10-14(9-20-21)16-12-22(11-13-5-3-4-6-15(13)16)28(24,25)17-7-8-27-18(17)19(23)26-2/h3-10,16H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDUIJQTUYWLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=C(SC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563387.png)

![3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2563391.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2563392.png)
![1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2563393.png)

![3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride](/img/structure/B2563395.png)
![N-(4-methoxybenzyl)-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2563397.png)



![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563405.png)
